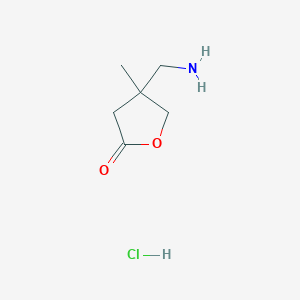

4-(Aminomethyl)-4-methyloxolan-2-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactions involving “4-(Aminomethyl)-4-methyloxolan-2-one;hydrochloride” would depend on the specific conditions and reactants present. Similar compounds have been used in Ullmann coupling reactions and other types of organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Factors such as density, melting point, boiling point, and solubility would be important .Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis and formation of new vic-dioxime complexes involve compounds structurally related to 4-(Aminomethyl)-4-methyloxolan-2-one; hydrochloride, highlighting the versatility of dioxolane derivatives in coordination chemistry. Such compounds exhibit potential for forming metal complexes with varying structures and properties, useful in materials science and catalysis (Canpolat & Kaya, 2005).

Analytical Chemistry Applications

In analytical chemistry, the use of dioxolane derivatives for the quantitative analysis of hydroxyl groups in lignins via 31P NMR analysis demonstrates the application of such compounds in enhancing the resolution and quantitative capabilities of NMR spectroscopy, particularly in the analysis of complex biological materials (Granata & Argyropoulos, 1995).

Novel Compound Synthesis

The reactions of 5-methylene-1,3-dioxolan-2-ones with amines leading to the synthesis of 4-hydroxy-2-oxazolidinones showcase the reactivity of dioxolane derivatives in synthesizing new heterocyclic systems, which could have implications for pharmaceutical chemistry and the development of new therapeutic agents (Chernysheva, Bogolyubov, & Semenov, 1999).

Applications in Biochemistry and Molecular Biology

The synthesis of glycerin carbonate-based intermediates using thiol-ene chemistry, and subsequently, polyhydroxyurethanes without isocyanate, highlights the role of dioxolane derivatives in the development of environmentally friendly polymeric materials. These materials have potential applications in biodegradable plastics, coatings, and biomedical devices (Benyahya et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(aminomethyl)-4-methyloxolan-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-6(3-7)2-5(8)9-4-6;/h2-4,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYKDXHDJOOGTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B2620724.png)

![7-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]-4-methyl-2H-chromen-2-one](/img/structure/B2620725.png)

![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-3-thiophen-2-yl-1,2,4-triazole](/img/structure/B2620726.png)

![6-[(4-chlorophthalazin-1-yl)amino]hexanoic Acid](/img/structure/B2620729.png)

![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2620736.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea](/img/structure/B2620740.png)

![3-Propan-2-yl-5-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2620741.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-ethoxypyridazin-3-yl)methanone](/img/structure/B2620744.png)